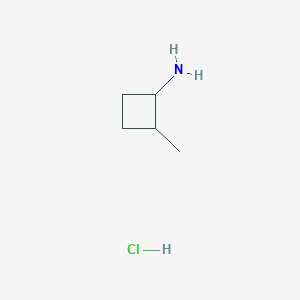

2-Methylcyclobutan-1-amine hydrochloride

Description

2-Methylcyclobutan-1-amine hydrochloride is a cyclobutane-derived amine hydrochloride salt with the molecular formula C₅H₁₂ClN (or C₅H₁₁N·HCl). Key structural features include a four-membered cyclobutane ring substituted with a methyl group at the 2-position and an amine group at the 1-position, protonated as a hydrochloride salt. Its SMILES notation is CC1CCC1N.Cl, and its InChIKey is YYMQZXMSPLVJJN-UHFFFAOYSA-N .

Properties

IUPAC Name |

2-methylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11N.ClH/c1-4-2-3-5(4)6;/h4-5H,2-3,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQKKDDOOGVGULE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1803586-78-8 | |

| Record name | 2-methylcyclobutan-1-amine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Biological Activity

2-Methylcyclobutan-1-amine hydrochloride is a compound of growing interest in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.

Structural Overview

2-Methylcyclobutan-1-amine hydrochloride is characterized by a cyclobutane ring substituted with a methyl group and an amine functional group. The molecular formula is , with a molecular weight of approximately 130.6 g/mol. The presence of the amine group allows for hydrogen bonding and ionic interactions with various biomolecules, which can significantly influence their function and activity.

The biological activity of 2-Methylcyclobutan-1-amine hydrochloride is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound's amine group facilitates binding through hydrogen bonds, while the rigid cyclobutane framework can enhance binding affinity and specificity. Preliminary studies suggest that it may modulate key biochemical pathways, potentially leading to various physiological effects.

Biological Activity

Research indicates that 2-Methylcyclobutan-1-amine hydrochloride exhibits several biological activities:

- Enzyme Modulation : The compound has been studied for its effects on enzyme function, particularly as a potential inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Interaction : Preliminary findings suggest it may interact with neurotransmitter receptors, which could have implications for neurological applications .

- Cellular Processes : Investigations into its effects on cellular processes indicate potential roles in cell signaling and proliferation, although further studies are needed to elucidate these mechanisms fully.

Case Study 1: Enzyme Inhibition

A study explored the inhibitory effects of 2-Methylcyclobutan-1-amine hydrochloride on monoacylglycerol lipase (MAGL), an enzyme involved in lipid metabolism. The results indicated that the compound could effectively inhibit MAGL activity, suggesting potential applications in treating metabolic disorders .

Case Study 2: Neurotransmitter Receptor Interaction

Another investigation focused on the interaction of the compound with serotonin receptors. Binding assays demonstrated that 2-Methylcyclobutan-1-amine hydrochloride could bind to specific serotonin receptor subtypes, indicating its potential as a therapeutic agent for mood disorders .

Research Findings

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Enzyme Inhibition | Inhibits monoacylglycerol lipase (MAGL) activity, suggesting metabolic regulation potential. |

| Study 2 | Receptor Interaction | Binds to serotonin receptors, indicating possible applications in mood disorder treatments. |

| Study 3 | Cellular Effects | Modulates cellular signaling pathways, influencing cell proliferation and survival. |

Scientific Research Applications

Pharmaceutical Applications

2-Methylcyclobutan-1-amine hydrochloride is primarily utilized in pharmaceutical research due to its potential as a bioactive compound. Its amine structure allows it to participate in various chemical reactions, making it a valuable intermediate in drug synthesis.

Case Study: Antidepressant Development

Research has indicated that derivatives of cyclobutane amines exhibit antidepressant-like effects. A study demonstrated that compounds similar to 2-methylcyclobutan-1-amine hydrochloride showed significant activity in behavioral models of depression, suggesting its potential role as an antidepressant agent .

The compound serves as a building block in organic synthesis, particularly in the creation of more complex molecules. Its reactivity can be exploited in the formation of various functional groups.

Example Reaction: Synthesis of Amides

A notable application involves the use of 2-methylcyclobutan-1-amine hydrochloride in the synthesis of amides via acylation reactions. This method has been documented to yield high purity products suitable for further pharmaceutical development.

Material Science Applications

In material science, 2-methylcyclobutan-1-amine hydrochloride is being explored for its potential uses in polymer chemistry. The compound can act as a monomer or cross-linking agent, contributing to the development of new polymeric materials with enhanced properties.

Case Study: Polymer Development

Research conducted on polymer composites incorporating this amine has shown improved thermal stability and mechanical strength compared to traditional polymers. These findings indicate the compound's potential for use in high-performance materials .

Toxicology and Safety Studies

Understanding the safety profile of 2-methylcyclobutan-1-amine hydrochloride is crucial for its application in pharmaceuticals and materials science. Preliminary toxicological assessments indicate moderate skin and eye irritation potential, necessitating careful handling and usage protocols .

Table 2: Safety Profile Overview

| Property | Data |

|---|---|

| Skin Irritation | Causes irritation (H315) |

| Eye Irritation | Causes serious irritation (H319) |

| Recommended Precautions | Use protective gear |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Their Key Features

The following compounds share structural similarities with 2-methylcyclobutan-1-amine hydrochloride, differing in ring size, substituents, or functional groups:

Table 1: Structural and Functional Comparison

Key Research Findings

a) Impact of Ring Size

- Cyclobutane vs. Cyclopentane: Cyclobutane derivatives exhibit higher ring strain compared to cyclopentane analogs, which can enhance reactivity but reduce thermodynamic stability. For instance, methylamino cyclobutanecarboxylate hydrochloride (cyclobutane) is more reactive in nucleophilic substitutions than its cyclopentane counterpart, which offers better stability for long-term storage .

b) Functional Group Modifications

- Ester vs. Amine Groups: The presence of an ester group in methyl 1-(methylamino)cyclobutanecarboxylate hydrochloride increases polarity, improving aqueous solubility compared to the primary amine in 2-methylcyclobutan-1-amine hydrochloride. This property is critical for bioavailability in drug formulations .

- Phenyl Substituents : The addition of a phenyl group in 2-methyl-2-phenylcyclobutan-1-amine hydrochloride significantly raises lipophilicity (logP ~2.8 vs. ~1.2 for the parent compound), enhancing membrane permeability but reducing water solubility .

c) Ether Linkages

- Cyclobutylmethoxy Group : 2-(Cyclobutylmethoxy)ethan-1-amine hydrochloride’s ether linkage introduces conformational flexibility, enabling interactions with diverse biological targets. This compound is prioritized in neurological drug discovery due to its ability to cross the blood-brain barrier .

Preparation Methods

2-Methylcyclobutan-1-amine hydrochloride is a cyclobutane-based amine salt of significant interest in synthetic organic chemistry and pharmaceutical intermediates. The preparation of this compound involves specific synthetic routes focusing on the introduction of the amino group onto the 2-methylcyclobutane ring and subsequent formation of the hydrochloride salt. This article consolidates detailed preparation methodologies based on diverse, authoritative research sources, including synthetic organic chemistry literature and patent disclosures.

Data Table: Summary of Preparation Conditions for Cyclobutane Amines and Hydrochloride Salt Formation

Research Findings and Notes

Stereochemistry Control: The stereochemistry of 2-methylcyclobutan-1-amine derivatives is critical, as different stereoisomers can have distinct properties. Hydrogenation conditions and choice of catalysts (Pd/C, Rh complexes) influence stereoselectivity.

Purity and Yield: Hydrochloride salt formation under controlled pH and temperature conditions yields products with purities exceeding 99% by gas chromatography or HPLC analysis.

Scalability: The methods involving hydrogen chloride gas introduction and organic acid-mediated reactions are scalable for industrial production with appropriate safety controls.

Analytical Characterization: Purity and stereochemistry confirmation employ techniques such as NMR spectroscopy, X-ray crystallography, and chromatographic methods (HPLC, GC).

Q & A

Basic Research Question

- HPLC-UV : Use a C18 column with a mobile phase of 0.03 M phosphate buffer (pH 3.0) and methanol (70:30 v/v). Detection at 207 nm provides a linear range of 1–10 µg/mL (R² > 0.999) .

- Titrimetry : Non-aqueous titration with perchloric acid in glacial acetic acid quantifies free amine content .

Advanced Considerations : - LC-MS/MS : Electrospray ionization (ESI+) in MRM mode (m/z 148 → 105) improves specificity in biological samples (LOQ: 0.1 ng/mL) .

How do structural modifications (e.g., halogenation) alter the physicochemical properties of 2-methylcyclobutan-1-amine hydrochloride?

Advanced Research Question

Comparative studies with analogs (e.g., 2-(2-chlorophenyl)cyclobutan-1-amine) reveal:

- Lipophilicity : Chlorine substitution increases logP from 1.2 (parent compound) to 2.2, measured via shake-flask method .

- Thermal Stability : Differential thermal analysis (DTA) shows decomposition temperatures shift from 220°C (parent) to 195°C (chlorinated analog) due to steric strain .

- Hydrogen Bonding : IR spectroscopy identifies reduced NH stretching frequencies (3350 → 3280 cm⁻¹) in halogenated derivatives, impacting solubility .

What mechanistic insights exist for the oxidation of 2-methylcyclobutan-1-amine hydrochloride?

Basic Research Question

Oxidation with KMnO₄ in acidic conditions yields a ketone derivative. Monitor reaction progress via TLC (Rf = 0.5 in ethyl acetate/hexane 1:1) .

Advanced Considerations :

- Radical Intermediates : Electron paramagnetic resonance (EPR) detects nitroxide radicals during oxidation, suggesting a radical chain mechanism .

- Computational Modeling : Density functional theory (DFT) calculations (B3LYP/6-31G*) predict activation energies for H-abstraction steps, validated by kinetic isotope effects .

How can researchers assess the compound’s stability under varying pH and temperature conditions?

Basic Research Question

- Forced Degradation Studies : Expose the compound to 0.1 M HCl (pH 1), neutral (pH 7), and 0.1 M NaOH (pH 13) at 40°C for 24 hours. HPLC quantifies degradation products (e.g., cyclobutane ring-opened amines) .

Advanced Considerations : - Arrhenius Modeling : Accelerated stability testing at 50–80°C predicts shelf-life (t90) at 25°C using Eyring plots .

What in vitro assays are suitable for evaluating the biological activity of 2-methylcyclobutan-1-amine hydrochloride?

Advanced Research Question

- Receptor Binding Assays : Radioligand displacement (e.g., [³H]-Dopamine) in neuronal membrane preparations quantifies affinity for neurotransmitter transporters (IC50) .

- Cytotoxicity Screening : MTT assays in HEK293 cells (48-hour exposure) determine EC50 values, with LC-MS confirming intracellular compound levels .

How does the compound’s stereochemistry influence its synthetic pathways and bioactivity?

Advanced Research Question

- Chiral Resolution : Use chiral HPLC (Chiralpak AD-H column) with heptane/ethanol (90:10) to separate enantiomers. Compare reaction kinetics of (R)- vs. (S)-isomers .

- Molecular Dynamics Simulations : AMBER force fields predict enantiomer-specific binding to protein targets (e.g., monoamine oxidases) .

What computational tools predict the synthetic accessibility of novel derivatives?

Advanced Research Question

- Retrosynthesis Algorithms : Tools like Pistachio and Reaxys prioritize precursor scoring based on template relevance (Top-N = 6) and feasibility (plausibility threshold > 0.01) .

- Machine Learning Models : Train neural networks on reaction databases (e.g., BKMS_METABOLIC) to predict optimal catalysts for cyclopropane functionalization .

How do researchers validate the purity of 2-methylcyclobutan-1-amine hydrochloride for pharmacological studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.